p-Hydroxypropiophenone-d2
Description
Properties
Molecular Formula |
C₉H₈D₂O₂ |
|---|---|
Molecular Weight |
152.19 |
Synonyms |
1-(4-Hydroxyphenyl)-1-propanone-d2; 1-(p-Hydroxyphenyl)-1-propanone-d2; 4-Propanoylphenol-d2; 4-Propionylphenol-d2; 4’-Hydroxypropiophenone-d2; B 360-d2; Bio-fren-d2; Ethyl 4-hydroxyphenyl ketone-d2; Ethyl p-hydroxyphenyl ketone-d2; Frenantol-d2; Fre |
Origin of Product |
United States |
Synthetic Strategies for Deuterated P Hydroxypropiophenone D2 and Analogues
Precursor Synthesis and Functional Group Transformations for Deuterationgoogle.com
The synthesis of the non-deuterated precursor, p-hydroxypropiophenone, is a crucial first step. A common and efficient method involves the Friedel-Crafts acylation of phenol (B47542) with propionyl chloride. This reaction typically proceeds in two stages: an initial esterification of phenol to yield phenyl propionate, followed by a Fries rearrangement to produce the desired p-hydroxypropiophenone. wikipedia.org One patented method describes adding phenol and an organic solvent to a reactor, followed by a weak base. Propionyl chloride is then added under heating and reflux conditions for 4-6 hours. After the reaction, the mixture is poured into ice water and neutralized. The product is then extracted, dried, and the solvent is removed. google.com
For the purpose of selective deuteration at the α-position, it is often necessary to protect the phenolic hydroxyl group to prevent unwanted H/D exchange at this site. The choice of protecting group is critical, as it must be stable to the deuteration conditions and easily removable afterward. Common protecting groups for phenols include ethers (e.g., methyl, benzyl) or silyl (B83357) ethers. The selection of a specific protecting group would depend on the chosen deuteration methodology. After the deuterium (B1214612) incorporation, a deprotection step is required to yield the final p-Hydroxypropiophenone-d2. Functional group interconversion is a key concept in these multi-step syntheses, allowing for the strategic manipulation of the molecule to achieve the desired isotopic labeling. imperial.ac.uksolubilityofthings.com
Methodologies for Deuterium Incorporation at Propiophenone's α-Positionlibretexts.orgresearchgate.net
The protons at the α-position to a carbonyl group are acidic and can be exchanged for deuterium. libretexts.org This exchange is typically facilitated by either acid or base catalysis through the formation of an enol or enolate intermediate, a process known as keto-enol tautomerism. nih.gov
Regioselective Deuteration Techniques
The regioselective incorporation of deuterium at the α-position of propiophenone (B1677668) relies on the inherent acidity of the α-protons. The process can be effectively achieved by treating the precursor with a deuterium source, such as deuterium oxide (D₂O), in the presence of an acid or base catalyst. libretexts.org
Acid-Catalyzed Deuteration: In the presence of a deuterated acid catalyst (e.g., DCl in D₂O), the carbonyl oxygen is protonated (deuterated), increasing the acidity of the α-protons. Subsequent removal of an α-proton by a weak base (like D₂O) leads to the formation of an enol. The enol then tautomerizes back to the keto form, incorporating a deuterium atom at the α-position. libretexts.org
Base-Catalyzed Deuteration: A base will directly remove an acidic α-proton, generating an enolate intermediate. This enolate is then protonated (deuterated) by the deuterium source (e.g., D₂O) to yield the α-deuterated ketone. nih.gov
For α,β-unsaturated carbonyl compounds, it's also possible for γ-hydrogens to undergo exchange through conjugation. nih.gov Recent advancements have also explored the use of organocatalysts, such as isopropylamine (B41738) in D₂O/AcOD, for the regioselective α-deuteration of enals and enones. nih.gov Homogeneous transition metal pincer catalysts (e.g., manganese and iron complexes) have also been shown to effectively catalyze the regioselective deuteration of alcohols at the α and/or β positions using D₂O as the deuterium source and solvent. rsc.org
Considerations for Deuterium Exchange and Labilityresearchgate.net
The α-protons in ketones are labile, meaning they can be readily exchanged. researchgate.net While this property is exploited for deuterium incorporation, it also means that the introduced deuterium atoms can potentially be exchanged back for protons if the molecule is exposed to protic solvents (like water or methanol) under acidic or basic conditions. This "back-exchange" can reduce the isotopic purity of the final product. Therefore, the work-up and purification steps must be carefully designed to avoid the loss of the deuterium label. This often involves using deuterated solvents for extraction and purification or minimizing exposure to protic media. The stability of the C-D bond at the α-position is dependent on the pH of the environment.
Optimization of Deuteration Efficiency and Isotopic Purityresearchgate.net
Achieving high deuteration efficiency and isotopic purity is paramount for the utility of isotopically labeled compounds. rsc.org Several factors can be optimized to maximize the incorporation of deuterium.
| Parameter | Effect on Deuteration | Optimization Strategy |
| Reaction Time | Longer reaction times generally lead to higher deuterium incorporation as the equilibrium shifts towards the deuterated product. | Monitor the reaction progress using techniques like NMR or mass spectrometry to determine the optimal time for maximum deuteration without significant side product formation. |
| Temperature | Higher temperatures can increase the rate of the H/D exchange reaction. | The temperature should be carefully controlled to avoid side reactions or degradation of the starting material and product. |
| Deuterium Source | The purity and excess of the deuterium source (e.g., D₂O) are crucial. | Use high-purity D₂O in a significant molar excess to drive the equilibrium towards the deuterated product. libretexts.orglibretexts.org |
| Catalyst | The choice and concentration of the acid or base catalyst can significantly impact the reaction rate and efficiency. | Screen different catalysts and their concentrations to find the optimal conditions for the specific substrate. |
Stereoselective Synthesis of Deuterated Chiral Analogueslibretexts.orgnih.gov
The synthesis of chiral molecules containing deuterium at a stereocenter is a growing area of interest. ansto.gov.auresearchgate.net If the α-position of a propiophenone analogue is prochiral, the introduction of a single deuterium atom can create a new stereocenter. Achieving stereoselectivity in this process requires the use of chiral catalysts or reagents.
One approach involves the use of microbial transformations. Certain microorganisms contain enzymes that can catalyze enantioselective reactions. By growing yeast strains in a deuterated medium (D₂O) and providing them with a suitable precursor, it is possible to achieve enantioselective deuterative microbial reduction, producing chiral building blocks with high isotopic labeling and enantioselectivity. ansto.gov.au
Advanced Spectroscopic and Chromatographic Characterization of P Hydroxypropiophenone D2
Mass Spectrometry (MS) Techniques for Isotopic Purity and Molecular Weight Confirmation
Mass spectrometry is a critical technique for confirming the molecular weight of a compound and assessing its isotopic purity.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for separating the deuterated compound from any residual unlabeled material or other impurities.
In a GC-MS analysis of a p-Hydroxypropiophenone-d2 sample, the chromatogram would show a primary peak at a specific retention time. The mass spectrum corresponding to this peak would display a molecular ion (M⁺) at m/z = 152. This confirms that the main component of the sample has the correct mass for the d2-labeled compound. The presence of a smaller peak at m/z = 150, eluting at a nearly identical retention time, would indicate the presence of residual unlabeled p-Hydroxypropiophenone, allowing for an estimation of isotopic purity.
Interactive Table 3: Mass Spectrometry Data Summary
| Analyte | Molecular Formula | Expected Monoisotopic Mass (Da) | Key Fragment Ion (M-C₂H₅)⁺ (m/z) |
| p-Hydroxypropiophenone | C₉H₁₀O₂ | 150.0681 | 121 |
| This compound | C₉H₈D₂O₂ | 152.0806 | 121 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the analysis of this compound, IR spectroscopy confirms the presence of key functional groups and verifies the incorporation of deuterium (B1214612).
The spectrum of the non-labeled p-Hydroxypropiophenone shows characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and aromatic ring structures. nih.govnist.gov The introduction of deuterium atoms at specific positions in the molecule, typically on the hydroxyl group (O-D) and/or the alpha-carbon of the ethyl chain (C-D), results in predictable shifts in the vibrational frequencies. This is due to the increased mass of deuterium compared to hydrogen.
Specifically, the broad O-H stretching vibration typically observed around 3600-3200 cm⁻¹ is expected to shift to a lower frequency range of approximately 2700-2400 cm⁻¹ for the O-D stretch. Similarly, the C-H stretching vibrations of the ethyl group, usually found around 2980-2850 cm⁻¹, would see a corresponding shift to a lower wavenumber for the C-D stretch. The strong carbonyl (C=O) stretch, a prominent feature for this ketone, remains largely unaffected, appearing around 1670-1680 cm⁻¹.
Table 1: Comparative IR Absorption Frequencies for p-Hydroxypropiophenone and this compound
| Functional Group | Vibration Mode | p-Hydroxypropiophenone (cm⁻¹) | This compound (Expected, cm⁻¹) |
| Phenolic Hydroxyl | O-H Stretch | ~3300 (Broad) | N/A |
| Phenolic Deuteroxyl | O-D Stretch | N/A | ~2450 (Broad) |
| Alkyl C-H | C-H Stretch | ~2975 | ~2975 (if not deuterated) |
| Alkyl C-D | C-D Stretch | N/A | ~2200-2100 |
| Carbonyl | C=O Stretch | ~1675 | ~1675 |
| Aromatic Ring | C=C Stretch | ~1600, ~1510 | ~1600, ~1510 |
Chromatographic Methods for Purification and Purity Assessment
Chromatography is an essential tool for separating, identifying, and purifying components of a mixture. For this compound, chromatographic methods are vital for ensuring the compound's purity, which is critical for its intended applications.
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC (RP-HPLC) method is typically employed for molecules like this compound. In this technique, the compound is passed through a column packed with a nonpolar stationary phase (such as C18-silica) using a polar mobile phase.
The purity of a sample is determined by injecting a solution of the compound into the HPLC system and monitoring the eluent with a UV detector, set to a wavelength where the analyte strongly absorbs (e.g., ~275-280 nm). A chromatogram is generated, plotting detector response against time. A single, sharp, and symmetrical peak is indicative of a high-purity sample. The presence of additional peaks would signify impurities. The area of the main peak relative to the total area of all peaks is used to quantify the purity, often expressed as a percentage.
Table 2: Typical RP-HPLC Conditions for Purity Assessment
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (or Methanol and Water), often with a small amount of acid like formic acid to improve peak shape. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~278 nm |
| Column Temperature | 25 °C - 30 °C |
| Injection Volume | 10 - 20 µL |
While this compound is not inherently chiral, its analogues or derivatives can be, particularly if a stereocenter is introduced, for instance, by substitution on the ethyl chain. Chiral HPLC is a specialized technique used to separate enantiomers (non-superimposable mirror images) of a chiral compound. phenomenex.comchiralpedia.com This is crucial in pharmaceutical and biological contexts, as enantiomers can have different physiological activities.
The separation is achieved using a chiral stationary phase (CSP). nih.gov These phases are composed of a single enantiomer of a chiral selector that is immobilized on a support like silica. nih.gov The chiral selector interacts differently with each enantiomer of the analyte, forming transient diastereomeric complexes with different stabilities. chiralpedia.com This differential interaction causes one enantiomer to be retained on the column longer than the other, resulting in their separation into two distinct peaks on the chromatogram.
The enantiomeric purity, or enantiomeric excess (ee), can be calculated by comparing the peak areas of the two enantiomers. This technique is indispensable for the quality control of chiral compounds and for studying stereoselective processes. nih.gov Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral molecules. researchgate.netchromatographyonline.com
Table 3: General Chiral HPLC Conditions for Separation of Chiral Ketone Analogues
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based like cellulose or amylose derivatives) |
| Mobile Phase | Normal Phase (e.g., n-Hexane/Isopropanol) or Reversed Phase (e.g., Acetonitrile/Water) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV (at the analyte's λmax) or a Polarimeter |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
Mechanistic Investigations Utilizing Deuterium Kinetic Isotope Effects Kies with P Hydroxypropiophenone D2
Theoretical Framework of Kinetic Isotope Effects in Chemical Reactions
A kinetic isotope effect is defined as the ratio of the rate constant of a reaction with a lighter isotope (k_L) to the rate constant of the same reaction with a heavier isotope (k_H). baranlab.org For deuterium (B1214612), this is expressed as k_H/k_D. The origin of the primary KIE lies in the difference in zero-point vibrational energy (ZPE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. baranlab.org
Due to its greater mass, deuterium forms a stronger bond with carbon, resulting in a lower ZPE compared to a C-H bond. utdallas.edu In the transition state of a reaction where this bond is being broken, the vibrational energy difference between the C-H and C-D bonds is diminished. Consequently, more energy is required to break the C-D bond, leading to a slower reaction rate for the deuterated compound. This results in a "normal" primary KIE, where k_H/k_D is greater than 1. The magnitude of this effect can provide information about the extent of bond breaking in the transition state. baranlab.org
Secondary KIEs are observed when the isotopic substitution is at a position not directly involved in bond-breaking or formation in the rate-determining step. epfl.ch These effects are typically smaller than primary KIEs and can be either "normal" (k_H/k_D > 1) or "inverse" (k_H/k_D < 1), providing information about changes in hybridization or steric environment at the labeled position during the reaction. epfl.ch
Application of Deuterium KIEs in Elucidating Reaction Pathways
The use of p-Hydroxypropiophenone-d2 allows for precise mechanistic inquiries into reactions involving the carbonyl group and the adjacent alpha-protons.
A significant primary deuterium KIE is a strong indicator that the C-H (or C-D) bond is being broken in the rate-determining step of the reaction. epfl.ch For instance, in the enolization of p-Hydroxypropiophenone, which is often a key step in various reactions such as aldol (B89426) condensations or alpha-halogenations, the abstraction of an alpha-proton is required.
By comparing the rate of enolization of p-Hydroxypropiophenone with that of this compound (deuterated at the alpha-position), a significant k_H/k_D value would confirm that the C-H bond cleavage is the slowest step. If the observed KIE is close to 1, it would suggest that another step, such as the subsequent reaction of the enolate, is rate-limiting.
Table 1: Representative Primary Deuterium KIEs for Ketone Enolization
| Catalyst | Solvent | k_H/k_D | Implication |
| Acetic Acid | H₂O | 5.2 | C-H bond breaking is rate-limiting. |
| Hydroxide Ion | H₂O | 6.8 | C-H bond breaking is rate-limiting. |
| Pyridine | Benzene | 4.5 | C-H bond breaking is rate-limiting. |
This table contains representative data for ketone enolization and is for illustrative purposes.
The magnitude of the primary KIE can also offer insights into the geometry of the transition state. According to the Westheimer model, a maximum KIE is observed when the hydrogen is symmetrically transferred between the donor and acceptor atoms in the transition state. An early or late transition state, where the hydrogen is more closely associated with either the reactant or the product, will exhibit a smaller KIE.
For reactions at the chiral center that can be created from p-Hydroxypropiophenone (e.g., through reduction of the carbonyl group), secondary deuterium KIEs can be employed to investigate the transition state structure. For example, if a reaction proceeds through a transition state with more sp² character at the alpha-carbon, a normal secondary KIE would be expected. Conversely, a change from sp² to sp³ hybridization would result in an inverse secondary KIE. epfl.ch This information is crucial for understanding the stereochemical outcome of a reaction.
Computational Chemistry Approaches to Complementary KIE Studies
While experimental KIE studies provide invaluable data, computational chemistry offers a powerful means to interpret these results and build a more complete picture of the reaction mechanism. rutgers.edu
Density Functional Theory (DFT) has become a standard tool for calculating the potential energy surfaces of chemical reactions. By modeling the reactants, transition states, and products, DFT can be used to compute the reaction energy profile. For KIE studies involving this compound, DFT calculations can be used to:
Locate and characterize the transition state structure: This allows for a direct visualization of the bond-breaking and bond-forming processes.
Calculate vibrational frequencies: These are essential for computing the ZPEs of the hydrogenated and deuterated species and, consequently, for theoretically predicting the KIE.
Compare theoretical and experimental KIEs: A good agreement between the calculated and experimental KIE values provides strong validation for the proposed reaction mechanism and transition state structure. rutgers.edu
Table 2: Theoretical vs. Experimental KIE for a Hypothetical Hydride Reduction of a Propiophenone (B1677668) Derivative
| Method | Calculated k_H/k_D | Experimental k_H/k_D |
| B3LYP/6-31G* | 2.8 | 2.5 ± 0.2 |
| M06-2X/def2-TZVP | 2.6 | 2.5 ± 0.2 |
This table presents hypothetical data to illustrate the comparison between computational and experimental results.
While DFT calculations are often performed on isolated molecules in the gas phase, most reactions occur in solution where solvent molecules can play a significant role. mdpi.com Molecular dynamics (MD) simulations can be used to model the explicit interactions between this compound and the surrounding solvent molecules. mdpi.com
MD simulations can provide insights into:
Solvent shell structure: How solvent molecules organize around the reactant and in the transition state.
Dynamic solvent effects: How the motion of solvent molecules influences the reaction barrier.
Conformational sampling: p-Hydroxypropiophenone has conformational flexibility, particularly around the ethyl group. MD simulations can explore the different conformations available to the molecule and determine their relative energies, which can be crucial for understanding reactivity.
By integrating experimental KIE data from studies using this compound with sophisticated computational methods like DFT and MD, a highly detailed and accurate understanding of complex reaction mechanisms can be achieved.
Solvent Isotope Effects (SIEs) in Reactions Involving this compound
Solvent Isotope Effects (SIEs) are observed when the rate of a chemical reaction changes upon replacing a standard solvent, such as water (H₂O), with its deuterated counterpart, heavy water (D₂O). chem-station.com These effects provide valuable insights into the reaction mechanism, particularly regarding the involvement of solvent molecules in the rate-determining step. libretexts.orgresearchgate.net SIEs can manifest as either "normal" (kH/kD > 1), where the reaction is faster in the lighter solvent, or "inverse" (kH/kD < 1), indicating a faster reaction in the deuterated solvent. mdpi.com
The magnitude and direction of the SIE can help to distinguish between different potential pathways. For instance, a significant normal solvent isotope effect often suggests that a proton transfer from the solvent is a key part of the rate-limiting step. nih.gov Conversely, an inverse effect might indicate that the transition state is more stabilized in the deuterated solvent, or that a pre-equilibrium step involving the solvent is operative. chem-station.commdpi.com
Detailed Research Findings:
Specific experimental data on SIEs for reactions involving this compound are not publicly documented. Mechanistic studies on similar ketones or aromatic compounds often employ SIEs to understand processes such as enolization, aldol reactions, or oxidation-reduction reactions where solvent participation is crucial.
For a hypothetical reaction where this compound undergoes a base-catalyzed enolization, one could anticipate the type of SIE that might be observed. If a water molecule is directly involved in the abstraction of a proton (or deuteron) from the α-carbon in the rate-determining step, a primary kinetic isotope effect would be expected. The replacement of H₂O with D₂O would lead to a change in the reaction rate.
To illustrate the principles, consider the data from studies on other carbonyl compounds where SIEs have been instrumental in mechanistic elucidation.
Hypothetical Data on Solvent Isotope Effects for a Reaction of an Analogous Ketone:
| Solvent | Rate Constant (k) at 25°C (s⁻¹) | Solvent Isotope Effect (kH₂O/kD₂O) |
| H₂O | 3.2 x 10⁻⁴ | 2.5 |
| D₂O | 1.28 x 10⁻⁴ | |
| This table is illustrative and not based on experimental data for this compound. |
In this hypothetical example, the normal solvent isotope effect of 2.5 would suggest that the O-H (or O-D) bond of the solvent is being broken in the transition state of the rate-determining step, consistent with the solvent acting as a proton donor or acceptor.
Another powerful technique used in conjunction with SIEs is the proton inventory study . This involves measuring the reaction rate in various mixtures of H₂O and D₂O. The shape of the resulting plot of the rate constant versus the mole fraction of D₂O can reveal the number of protons that are in flight in the transition state. researchgate.netnih.gov For example, a linear relationship suggests the involvement of a single proton transfer, while a curved plot can indicate the participation of multiple protons.
While direct experimental evidence for this compound is pending, the established principles of solvent isotope effects provide a robust framework for predicting and interpreting the role of the solvent in its chemical transformations. Future research in this area would be invaluable for a complete mechanistic understanding of this compound's reactivity.
Applications of P Hydroxypropiophenone D2 in Advanced Biochemical and Biomedical Research
Studies of Metabolic Transformations in Non-Human Biological Systems
The use of deuterated compounds like p-Hydroxypropiophenone-d2 is instrumental in elucidating how substances are metabolized within various organisms.
Isotope labeling is a cornerstone of metabolic research. chem-station.com When a deuterated compound such as this compound is introduced into a biological system, its metabolic fate can be traced. The deuterium (B1214612) atoms act as a "heavy" label that can be easily detected by mass spectrometry (MS). As the parent compound is processed by enzymes, the deuterium label is carried into subsequent metabolites.
Researchers can analyze cell extracts or biofluids at different time points and use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify molecules that contain the deuterium label. ansto.gov.au This allows for the unambiguous identification of metabolites derived from the initial deuterated substrate, helping to map out complex metabolic networks and discover novel biotransformation pathways. researchgate.net For instance, deuterated amino acids have been used to track metabolites throughout biosynthesis. researchgate.net
The replacement of a hydrogen atom with a deuterium atom at a position involved in a bond-breaking or bond-forming step of a reaction can significantly slow down the reaction rate. This phenomenon is known as the Kinetic Isotope Effect (KIE). chem-station.comwikipedia.org The KIE is a quantum effect arising from the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a stronger carbon-deuterium (C-D) bond. baranlab.org Breaking the C-D bond requires more energy, hence the slower rate.
Primary KIE: This occurs when the bond to the isotopic label is broken in the rate-determining step of the reaction. For C-H bond cleavage, the rate for the hydrogen-containing compound (kH) can be 6 to 10 times faster than the rate for the deuterium-containing compound (kD). wikipedia.org
Secondary KIE: This is observed when the deuterium atom is not directly involved in the bond-breaking event but is located at a nearby position, such as the α- or β-carbon. These effects are generally smaller than primary KIEs. wikipedia.org
By measuring the KIE for an enzyme-catalyzed reaction using this compound, researchers can gain critical insights into the reaction mechanism. A large primary KIE suggests that the C-D bond is broken in the slowest, rate-limiting step. Conversely, the absence of a significant KIE can indicate that C-H bond abstraction is not the rate-determining step in the reaction. ansto.gov.au This technique has been widely used to study the mechanisms of enzymes like cytochrome P450s. ansto.gov.auresearchgate.netnih.gov
| KIE Type | Typical kH/kD Value | Mechanistic Implication |
|---|---|---|
| Primary | ~6–10 | C-H bond is broken in the rate-determining step of the reaction. wikipedia.org |
| Secondary (α) | ~1.1–1.2 (sp3 → sp2) | Change in hybridization at the carbon bearing the isotope. wikipedia.org |
| Secondary (α) | ~0.8–0.9 (sp2 → sp3) | Change in hybridization at the carbon bearing the isotope. wikipedia.org |
| No significant KIE | ~1 | C-H bond cleavage is not the rate-determining step. ansto.gov.au |
Lignin (B12514952) is a complex, aromatic polymer that constitutes a major component of plant cell walls. nih.govresearchgate.net Its breakdown by microorganisms, particularly white-rot fungi and certain bacteria, is a critical process in the carbon cycle and has significant biotechnological interest. nih.govnih.gov This biodegradation is an oxidative process carried out by extracellular enzymes like peroxidases and laccases. davidmoore.org.ukmdpi.com
During the microbial degradation of lignin, the polymer is broken down into smaller, soluble aromatic compounds. nih.govresearchgate.net p-Hydroxypropiophenone has been identified as one of these small-molecule breakdown products. pharmaffiliates.comchemicalbook.com By using synthetic lignin polymers incorporating deuterated precursors, researchers can trace the origin of specific degradation products. If this compound were to be identified from the breakdown of such a labeled lignin polymer, it would provide direct evidence of the specific chemical transformations occurring during depolymerization. This approach helps to confirm the catabolic pathways that convert the complex structure of lignin into simpler aromatic compounds. nih.gov
Enzymatic Reaction Mechanisms and Biocatalysis with Deuterated Substrates
Deuterated substrates are invaluable for probing the intricacies of enzyme function and for developing novel biocatalytic applications.
The active site of an enzyme is the region where the substrate binds and the chemical reaction occurs. The precise interactions between the enzyme and the substrate are crucial for catalysis. nih.gov Deuterated substrates like this compound can be used to study these interactions. ansto.gov.au
Equilibrium Binding Isotope Effects (BIEs) measure the isotopic effect on the binding of a substrate to an enzyme, before any chemical reaction takes place. documentsdelivered.com These effects can reveal subtle atomic distortions or changes in bond vibrations that occur when the substrate enters the constrained environment of the active site. documentsdelivered.comnih.gov Such studies provide a detailed picture of how an enzyme recognizes and positions its substrate for catalysis, thereby informing on substrate specificity. nih.govbohrium.com
Many molecules, including potential drug compounds, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Often, only one enantiomer has the desired biological activity. Biotransformations using enzymes are highly effective for producing a single, desired enantiomer, a process known as enantioselective synthesis. scielo.brresearchgate.net
Deuterium labeling is a powerful technique in the study of these stereospecific reactions. nih.govnih.gov For a ketone like p-Hydroxypropiophenone, an enzyme such as a reductase could catalyze its conversion to the corresponding alcohol, 1-(4-hydroxyphenyl)propan-1-ol. This reaction creates a new chiral center. By using this compound as a substrate, researchers can investigate the mechanism of the enzymatic reduction. The position of the deuterium atom in the resulting chiral alcohol product can reveal the stereochemistry of the hydride transfer from the enzyme's cofactor to the substrate. This information is vital for understanding and engineering enzymes for specific biocatalytic applications where stereochemical control is essential. scielo.br
Characterization of Thiamine Diphosphate (B83284) (ThDP)-Dependent Enzyme Mechanisms
Thiamine diphosphate (ThDP), the active form of vitamin B1, is an essential cofactor for a diverse family of enzymes that catalyze critical carbon-carbon bond forming and breaking reactions in metabolism. nih.govlibretexts.orgresearchgate.net Understanding the intricate mechanisms of these enzymes is crucial, and isotopically labeled compounds like this compound can be instrumental in these investigations through the study of the kinetic isotope effect (KIE). wikipedia.orglibretexts.org
The KIE is a phenomenon where replacing an atom with its heavier isotope, such as hydrogen with deuterium, leads to a change in the reaction rate. wikipedia.org This effect arises because the heavier isotope forms a stronger covalent bond with a lower vibrational frequency, requiring more energy to break. libretexts.orgprinceton.edu By comparing the reaction rates of the non-deuterated (protiated) and deuterated versions of a substrate, researchers can determine if a specific C-H bond is broken during the rate-determining step of the enzymatic reaction. libretexts.orgepfl.ch
For a ThDP-dependent enzyme that might act on a substrate structurally similar to p-Hydroxypropiophenone, using the d2 analog, where deuterium atoms are placed on the carbon adjacent to the carbonyl group, would be a classic KIE experiment. If the abstraction of a proton from this position is a key, rate-limiting step in the catalytic cycle, the reaction will proceed significantly slower with this compound compared to its non-deuterated counterpart. wikipedia.org A large observed KIE (typically a kH/kD ratio of 6–10) would provide strong evidence for this mechanistic step. wikipedia.org Such studies are fundamental to defining the transition states and understanding the catalytic strategies employed by these vital enzymes. nih.govnih.gov
Investigations of Molecular Interactions and Receptor Binding in In Vitro Systems
The precise characterization of how a ligand interacts with its biological target is a cornerstone of drug discovery and molecular biology. Isotope-labeled compounds like this compound are invaluable tools for these in vitro investigations, enabling detailed studies of ligand binding, molecular recognition, and structure-activity relationships.
Use as a Research Tool for Ligand-Target Binding Studies
In ligand-target binding studies, one of the primary goals is to quantify the binding affinity and identify the specific site of interaction. Labeled ligands are essential for these assays. labome.comeuropeanpharmaceuticalreview.com While radioligands have traditionally been used, stable isotope-labeled compounds like this compound offer a safer and equally effective alternative in mass spectrometry-based techniques. uni-regensburg.de
One powerful method is Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). In a typical HDX-MS experiment, a protein target is incubated in a deuterated buffer, leading to the exchange of backbone amide hydrogens for deuterium. acs.org When a ligand like this compound is bound to the protein's active site, it shields that region from the solvent, causing a significant reduction in deuterium uptake in the binding pocket. acs.orgmtoz-biolabs.com By analyzing the mass of different peptide fragments, researchers can pinpoint the exact binding interface and observe any conformational changes the protein undergoes upon ligand binding. acs.orgnih.gov This provides high-resolution information on the mode of interaction, which is critical for rational drug design.
Characterization of Molecular Recognition Events and Binding Affinities
Molecular recognition governs the specificity of a ligand for its receptor. Deuterated compounds can be used to quantify the affinity of these interactions with high precision. In competitive binding assays, this compound could be used as a tracer or competitor against other unlabeled ligands. Its distinct mass allows for its unambiguous detection by mass spectrometry, enabling the determination of the binding affinities (expressed as Kd, Ki, or IC50 values) of other test compounds without the need for radioactive labels. labome.commdpi.com
Furthermore, computational studies have shown that deuteration can subtly alter hydrogen bonding interactions within a receptor's binding pocket. nih.gov These minor changes can sometimes lead to an increase or decrease in binding affinity. nih.gov Studying such effects with this compound can provide deep insights into the specific forces—such as hydrogen bonds and hydrophobic interactions—that drive the molecular recognition event, helping to build more accurate models of the ligand-receptor complex. nih.govcchmc.org
| Assay Type | Role of this compound | Information Gained |
| HDX-MS | Unlabeled Ligand | Identifies binding site by observing protection against deuterium exchange on the target protein. acs.orgmtoz-biolabs.com |
| Competitive Binding Assay (MS-based) | Labeled Competitor/Tracer | Determines binding affinity (Ki) of unlabeled test compounds by measuring displacement. |
| Computational Docking & MD Simulation | Modified Ligand | Predicts changes in binding energy and hydrogen bond dynamics due to deuteration. nih.gov |
Structure-Activity Relationship (SAR) Studies of Deuterated Analogs for Probe Development
Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a potent and selective chemical probe or drug candidate. nih.gov This involves systematically modifying the chemical structure of a molecule and assessing how these changes affect its biological activity. nih.gov Deuteration represents a unique modification in SAR studies.
Replacing hydrogen with deuterium at a metabolically vulnerable site can slow down the rate of enzymatic degradation (a phenomenon related to the kinetic isotope effect). nih.gov This can lead to a longer biological half-life and improved pharmacokinetic profile. By synthesizing deuterated analogs of a lead compound, such as this compound, and comparing their activity and metabolic stability to the parent molecule, researchers can develop more robust and effective research probes.
For example, if the ethyl group of p-Hydroxypropiophenone is a primary site of metabolic oxidation by cytochrome P450 enzymes, deuterating that position could enhance its stability. nih.gov This would make this compound a superior probe for in vivo studies, as it would remain at its target for longer, providing a clearer and more sustained signal. These SAR insights are critical for the rational design of next-generation chemical tools and therapeutics. nih.gov
Applications as an Internal Standard or Tracer in Analytical Methods Development
One of the most widespread and critical applications of this compound is its use as an internal standard in quantitative analytical methods, particularly those employing mass spectrometry (MS). lcms.cztexilajournal.com In quantitative analysis, an internal standard is a compound of known concentration added to an unknown sample to correct for variations that can occur during sample processing and analysis. texilajournal.com
Stable isotope-labeled compounds are considered the "gold standard" for internal standards in MS-based assays, such as liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net This is because this compound is chemically and physically almost identical to its non-deuterated (endogenous) counterpart. It co-elutes during chromatography and experiences the same extraction efficiency and, crucially, the same degree of ionization enhancement or suppression in the mass spectrometer's ion source (the "matrix effect"). texilajournal.comresearchgate.net
However, because of its increased mass, the deuterated standard is easily distinguished from the non-deuterated analyte by the mass spectrometer. By comparing the peak area of the analyte to the known concentration of the internal standard, highly accurate and precise quantification can be achieved, even in complex biological matrices like plasma or tissue extracts. lcms.cznih.govnih.gov This reliability is essential for pharmacokinetic studies, therapeutic drug monitoring, and metabolomics research where precise concentration measurements are paramount.
| Property | Analyte (p-Hydroxypropiophenone) | Internal Standard (this compound) | Advantage of Similarity/Difference |
| Chemical Structure | C9H10O2 | C9H8D2O2 | Similar: Ensures identical behavior during sample preparation and chromatography. texilajournal.com |
| Retention Time | Identical | Identical | Similar: Co-elution ensures both compounds experience the same matrix effects at the same time. texilajournal.com |
| Ionization Efficiency | Identical | Identical | Similar: Corrects for variations in ion suppression or enhancement. researchgate.net |
| Mass-to-Charge Ratio (m/z) | Different | Different | Different: Allows for separate and unambiguous detection by the mass spectrometer. |
Future Research Directions and Methodological Advancements
Development of Advanced Deuteration Methodologies for Complex Analogues
The synthesis of specifically labeled compounds like p-Hydroxypropiophenone-d2 is foundational to its utility. However, future research will necessitate the creation of more complex analogues with highly specific patterns of deuteration to answer more nuanced biological questions. This requires moving beyond simple isotopic exchange methods to more advanced, regio- and stereoselective deuteration techniques.
Current methods for deuterium (B1214612) incorporation can sometimes lack precision, leading to mixtures of isotopologues. nih.gov Advanced methodologies aim to place deuterium atoms at specific molecular positions to probe distinct metabolic pathways or reaction mechanisms. For instance, research into deuterated pharmaceuticals has led to the development of methods for the selective deuteration of specific rings or functional groups within a larger molecule. nih.gov Adapting these techniques for analogues of p-Hydroxypropiophenone could allow researchers to investigate the metabolic fate of different parts of the molecule independently.
Future advancements will likely focus on:
Catalytic H/D Exchange: Developing new catalysts that can selectively replace hydrogen with deuterium at specific C-H bonds, even in the presence of other sensitive functional groups.
Flow Chemistry: Utilizing microfluidic reactors to control reaction conditions with high precision, potentially improving the selectivity and yield of deuteration reactions.
Enzymatic Deuteration: Employing enzymes to catalyze deuteration reactions, offering unparalleled specificity due to the inherent selectivity of biocatalysts.
These advanced methods will enable the synthesis of a library of deuterated p-Hydroxypropiophenone analogues, each designed to probe a specific scientific question.
| Deuteration Methodology | Principle | Potential Application for p-Hydroxypropiophenone Analogues |
| Regio- and Stereoselective Catalysis | Uses specialized catalysts to target specific C-H bonds for H/D exchange. nih.gov | Placing deuterium on the ethyl chain vs. the aromatic ring to differentiate metabolic pathways. |
| Synthesis from Deuterated Precursors | Builds the molecule from smaller, pre-deuterated building blocks. | Creating analogues with deuteration patterns not accessible through direct H/D exchange. |
| Enzymatic Deuteration | Leverages the high specificity of enzymes to catalyze H/D exchange at a particular site. | Probing interactions with specific metabolic enzymes by labeling the binding site. |
Integration of this compound into Multi-Omics Research for Pathway Elucidation
The true power of a tracer like this compound is realized when its journey through a biological system is monitored in a holistic context. Multi-omics research, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, provides this comprehensive view. nih.govpharmafeatures.com By incorporating this compound into a multi-omics workflow, researchers can move beyond simply identifying metabolites to understanding the full impact of the compound on cellular function.
The process would involve introducing this compound into a biological system (e.g., cell culture or an animal model) and then performing a time-course analysis.
Metabolomics: Mass spectrometry would track the appearance of deuterated metabolites, definitively mapping the metabolic conversion pathways of the parent compound. nih.gov The use of a deuterated standard allows for clear differentiation from endogenous metabolites. researchgate.net
Proteomics: Quantitative proteomics techniques would be used to measure changes in protein expression in response to the compound and its metabolites. This could reveal which enzymatic pathways are upregulated or downregulated. nih.gov
Transcriptomics: Analysis of mRNA levels would show which genes are being transcribed in response to the compound, providing insight into the regulatory networks that are activated.
By integrating these datasets, researchers can construct detailed models of how p-Hydroxypropiophenone and its metabolites influence cellular pathways. pharmafeatures.com For example, if a particular deuterated metabolite is observed alongside the upregulation of a specific cytochrome P450 enzyme (proteomics) and its corresponding gene (transcriptomics), it provides strong evidence that this enzyme is responsible for that metabolic step. This integrated approach is crucial for elucidating complex metabolic networks and understanding the compound's mechanism of action. nih.govyoutube.com
| Omics Layer | Role in Pathway Elucidation | Data Generated with this compound |
| Metabolomics | Directly traces the metabolic fate of the compound. nih.gov | Identification and quantification of deuterated metabolites. |
| Proteomics | Identifies changes in protein levels, including metabolic enzymes. nih.gov | Changes in the expression of enzymes (e.g., CYPs, UGTs) involved in xenobiotic metabolism. |
| Transcriptomics | Measures changes in gene expression that regulate the proteome. | Upregulation or downregulation of genes coding for metabolic enzymes or transport proteins. |
Expansion of Computational Modeling to Predict Novel Reactivity and Interactions
Computational chemistry provides powerful tools for predicting how a molecule will behave, complementing experimental work. nih.gov For this compound, computational modeling can be used to predict its reactivity and interactions with biological macromolecules, particularly in understanding the kinetic isotope effect (KIE). The KIE is a change in reaction rate that occurs when an atom in a reactant is replaced with one of its heavier isotopes, such as replacing hydrogen with deuterium. nih.gov
Key computational approaches include:
Density Functional Theory (DFT): DFT calculations can be used to model the electronic structure of this compound and predict its reactivity at different sites. scirp.org By calculating the energy barriers for various metabolic reactions (e.g., hydroxylation, oxidation), researchers can predict the most likely metabolic pathways. Comparing these calculations for the deuterated and non-deuterated versions can predict the magnitude of the KIE for each potential reaction, indicating which pathways will be slowed by deuteration. nih.gov
Molecular Docking: This technique models the interaction between a small molecule (ligand) and a protein. Docking this compound into the active sites of various metabolic enzymes (like cytochrome P450s) can predict binding affinity and orientation. This can help identify which specific enzymes are likely to metabolize the compound. researchgate.net
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method provides a highly accurate way to model chemical reactions within the complex environment of an enzyme's active site. QM/MM simulations could be used to model the entire reaction pathway of metabolism for this compound, providing detailed insights into the transition states and the origins of the KIE.
These computational models can guide experimental design, helping researchers to focus on the most probable metabolic pathways and interacting proteins, thereby accelerating the pace of discovery. nih.gov
Exploration of this compound in Materials Science or Environmental Research
While the primary applications of deuterated compounds are in biological and pharmaceutical research, the specific nature of p-Hydroxypropiophenone opens a potential avenue in environmental science. p-Hydroxypropiophenone is known to be a degradation product of lignin (B12514952), a complex polymer that is a major component of wood and biomass. pharmaffiliates.com The breakdown of lignin is a critical process in the carbon cycle and is of significant interest for biorefining and biofuel production.
This compound could be used as a stable isotope tracer to study the environmental fate and degradation pathways of lignin-derived phenolic compounds. Researchers could introduce the deuterated compound into environmental samples (e.g., soil, water, or microbial cultures) and track its transformation by microorganisms. By identifying the deuterated breakdown products, scientists can piece together the complex metabolic pathways that bacteria and fungi use to mineralize this class of compounds. This knowledge is valuable for:
Bioremediation: Understanding how to enhance the natural breakdown of aromatic pollutants.
Biofuel Research: Optimizing the enzymatic breakdown of lignin to release sugars for fermentation into biofuels.
Carbon Cycle Modeling: Improving models of how carbon is processed in terrestrial and aquatic ecosystems.
While applications in materials science are not immediately apparent, its role as a tracer in environmental chemistry represents a significant and relevant non-biological research direction.
Q & A
Q. What are the recommended synthesis and characterization methods for p-Hydroxypropiophenone-d2 in isotopic labeling studies?
Answer: Deuterated compounds like p-Hydroxypropiophenone-d2 are typically synthesized via acid- or base-catalyzed hydrogen-deuterium exchange under controlled conditions (e.g., using D2O or deuterated solvents). Characterization requires nuclear magnetic resonance (<sup>1</sup>H NMR, <sup>13</sup>C NMR) to confirm deuterium incorporation and mass spectrometry (MS) for isotopic purity analysis. Structural analogs (e.g., m-Hydroxybiphenyl) suggest that HPLC with UV detection can validate purity .
Q. How does the deuterium substitution in this compound influence its physicochemical properties compared to the protiated form?
Answer: Deuterium substitution alters vibrational frequencies and bond strength (isotopic effect), potentially affecting solubility, reaction kinetics, and metabolic stability. Comparative studies should include differential scanning calorimetry (DSC) for melting point analysis and computational simulations (e.g., DFT) to quantify isotopic effects on electronic properties .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Answer: Follow OSHA and institutional guidelines for deuterated compounds: use fume hoods for synthesis, wear nitrile gloves, and store in airtight containers away from moisture. Safety data sheets (SDS) for structurally similar compounds emphasize avoiding inhalation and skin contact. Emergency protocols should include ethanol rinses for spills .
Q. How can researchers detect isotopic purity in this compound?
Answer: Isotopic purity (>98%) is validated via high-resolution mass spectrometry (HRMS) and <sup>2</sup>H NMR. For quantitative analysis, isotope ratio mass spectrometry (IRMS) or <sup>1</sup>H-<sup>2</sup>H NMR integration ratios are recommended. Contamination risks (e.g., protiated solvents) must be mitigated during sample preparation .
What frameworks guide the formulation of research questions for deuterated compound studies?
Answer: Use the PICO framework (Population: compound; Intervention: deuterium substitution; Comparison: protiated form; Outcome: property changes) or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Preclinical checklists (NIH guidelines) ensure reproducibility .
Advanced Research Questions
Q. How should experimental designs account for isotopic effects in this compound pharmacokinetic studies?
Answer: Employ crossover studies comparing deuterated/protiated forms in in vivo models. Use LC-MS/MS for plasma concentration profiling and compartmental modeling (e.g., NONMEM) to assess absorption/distribution differences. Control for metabolic enzyme variability (e.g., CYP450 isoforms) via enzyme inhibition assays .
Q. How can contradictory data in deuterium isotope effect (DIE) studies be resolved?
Answer: Contradictions often arise from solvent polarity or kinetic vs. thermodynamic control. Conduct systematic reviews (Cochrane guidelines) to identify confounding variables . Replicate experiments under standardized conditions (temperature, pH) and apply multivariate statistical analysis (ANOVA with post-hoc tests) .
Q. What statistical methods are optimal for analyzing small-sample this compound datasets?
Answer: For limited data (n < 30), use non-parametric tests (Mann-Whitney U) or Bayesian hierarchical models to reduce Type I/II errors. Bootstrap resampling can estimate confidence intervals. Pre-register analysis plans to avoid p-hacking .
Q. How can computational modeling complement experimental studies of this compound?
Answer: Molecular dynamics (MD) simulations (e.g., GROMACS) predict solvent interactions, while density functional theory (DFT) calculates isotopic effects on electronic structure. Validate models with experimental NMR chemical shifts and IR spectra .
Q. What strategies ensure replication of this compound studies across laboratories?
Answer: Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish raw NMR/MS datasets in repositories (e.g., Zenodo). Detailed protocols should specify deuterium source (e.g., D2O purity), instrumentation settings, and statistical thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
